

Application Notes: Antimicrobial and Antifungal Properties of 2,6-Dimethylbenzothiazole Derivatives

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Compound of Interest

Compound Name: 2,6-Dimethylbenzothiazole

Cat. No.: B1265897

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Introduction

Benzothiazole and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, attracting considerable interest in medicinal chemistry.^{[1][2]} These scaffolds are known to exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties.^{[3][4][5]} The mechanism of action for their antimicrobial effects often involves the inhibition of essential microbial enzymes.^[2] Specifically, substitutions at various positions of the benzothiazole nucleus, such as the C-2, C-6, and C-7 positions, can significantly influence their bioactivity.^[6] This document provides a summary of the antimicrobial and antifungal efficacy of benzothiazole derivatives, with a focus on C-6 methyl-substituted compounds, along with detailed protocols for their evaluation.

Quantitative Data Summary

The antimicrobial and antifungal activities of various benzothiazole derivatives are summarized below. The data highlights Minimum Inhibitory Concentration (MIC), half-maximal inhibitory concentration (IC50), and zone of inhibition values against a range of bacterial and fungal strains.

Table 1: Antibacterial Activity of Benzothiazole Derivatives

Compound ID	Target Organism	MIC	Zone of Inhibition (mm)	Reference
16c	Staphylococcus aureus	0.025 mM	40.3 ± 0.6	[3]
16c	Streptococcus mutans	0.203 mM	31.3 ± 0.6	[3]
8b	Staphylococcus aureus	<40 µg/mL	Not Reported	[6]
8b	Bacillus subtilis	<47 µg/mL	Not Reported	[6]
8c	Escherichia coli	<29 µg/mL	Not Reported	[6]
8c	Salmonella typhimurium	<132 µg/mL	Not Reported	[6]
25a, 25b, 25c	Enterococcus faecalis	~1 µM	Not Reported	[5]
25a, 25b, 25c	Klebsiella pneumoniae	1.04 - 2.03 µM	Not Reported	[5]
4b	Salmonella typhimurium	25-50 µg/mL	Not Reported	[5]
4b	Klebsiella pneumoniae	25-50 µg/mL	Not Reported	[5]
Ampicillin	Staphylococcus aureus	0.179 mM	22.0 ± 0.1	[3]
Sulfadiazine	Staphylococcus aureus	1.998 mM	21.5 ± 0.6	[3]
Ciprofloxacin	Escherichia coli	12.5 µg/mL	Not Reported	[5]

Table 2: Antifungal Activity of Benzothiazole Derivatives

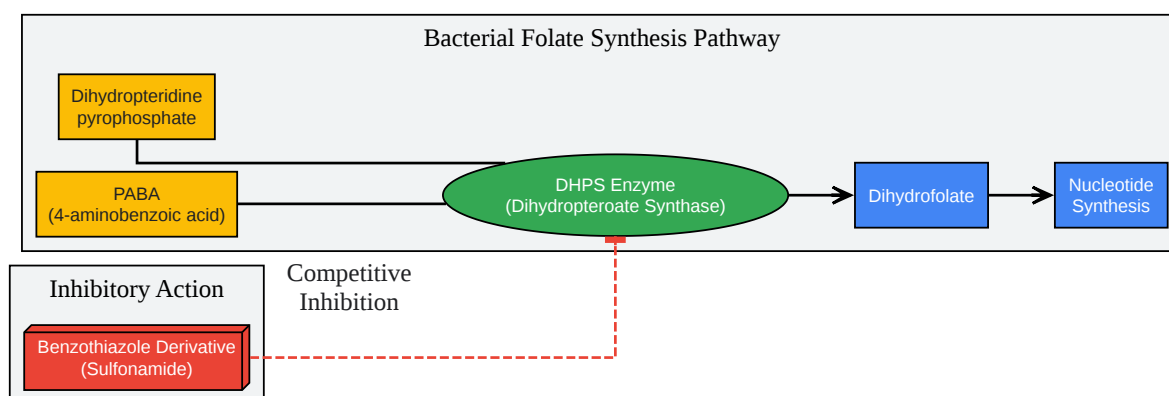
Compound ID	Target Organism	MIC	IC50	Zone of Inhibition (mm) at 100 µg/mL	Reference
8c	Candida albicans	<207 µg/mL	Not Reported	Not Reported	
6	Candida albicans	125 µg/mL	Not Reported	Not Reported	[4]
D-02	Candida albicans	Not Reported	Not Reported	Potent Activity	
D-08	Candida albicans	Not Reported	Not Reported	Potent Activity	
5h	Fusarium solani	Not Reported	4.34 µg/mL	Not Reported	[7]
6h	Fusarium graminearum	Not Reported	23.39 µg/mL	Not Reported	[7]
6h	Fusarium solani	Not Reported	15.55 µg/mL	Not Reported	[7]
6h	Colletotrichum gloeosporioides	Not Reported	29.61 µg/mL	Not Reported	[7]
4b, 4c, 4d, 4f	Various Fungi	3.90–15.63 µg/mL	Not Reported	Strong Inhibition	
Fluconazole	Various Fungi	Not Reported	Not Reported	Standard Control	[2]
Griseofulvin	Candida albicans	Not Reported	Not Reported	Standard Control	

Mechanism of Action & Signaling Pathways

Benzothiazole derivatives exert their antimicrobial effects by targeting key microbial pathways. Two prominent mechanisms include the inhibition of Dihydropteroate Synthase (DHPS) in bacteria and Lanosterol 14 α -demethylase in fungi.

Inhibition of Bacterial Dihydropteroate Synthase (DHPS)

Certain sulfonamide-containing benzothiazole derivatives function as competitive inhibitors of the DHPS enzyme.[3] This enzyme is critical for the synthesis of dihydrofolate, a precursor to tetrahydrofolate which is essential for nucleotide synthesis. By competing with the natural substrate, 4-aminobenzoic acid (PABA), these derivatives block the folate biosynthesis pathway, leading to bacterial growth inhibition.[3][8]

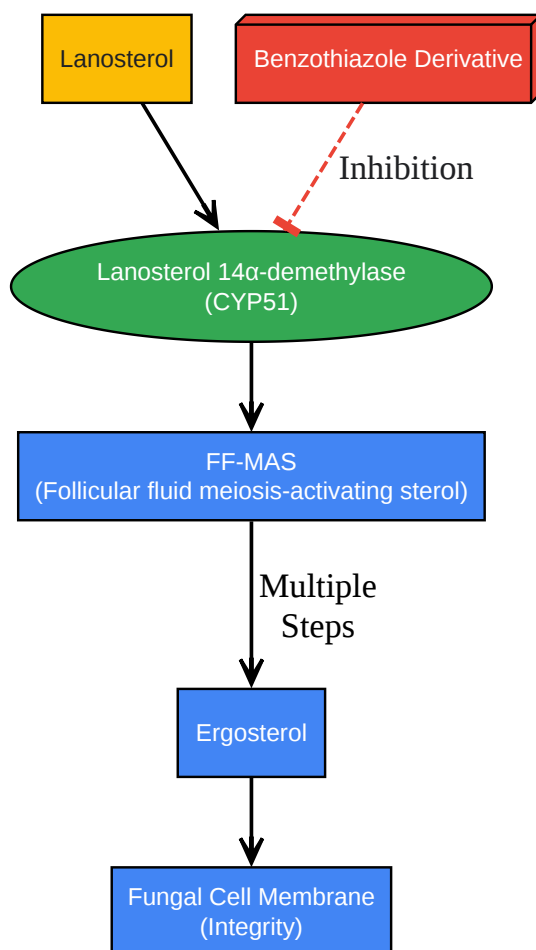


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DHPS Inhibition Pathway

Inhibition of Fungal Lanosterol 14 α -demethylase (CYP51)

In fungi, azole-containing benzothiazole derivatives often target the enzyme Lanosterol 14 α -demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[9] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of CYP51 disrupts ergosterol production, leading to a compromised cell membrane, altered fluidity and permeability, and ultimately, fungal cell death.[9]



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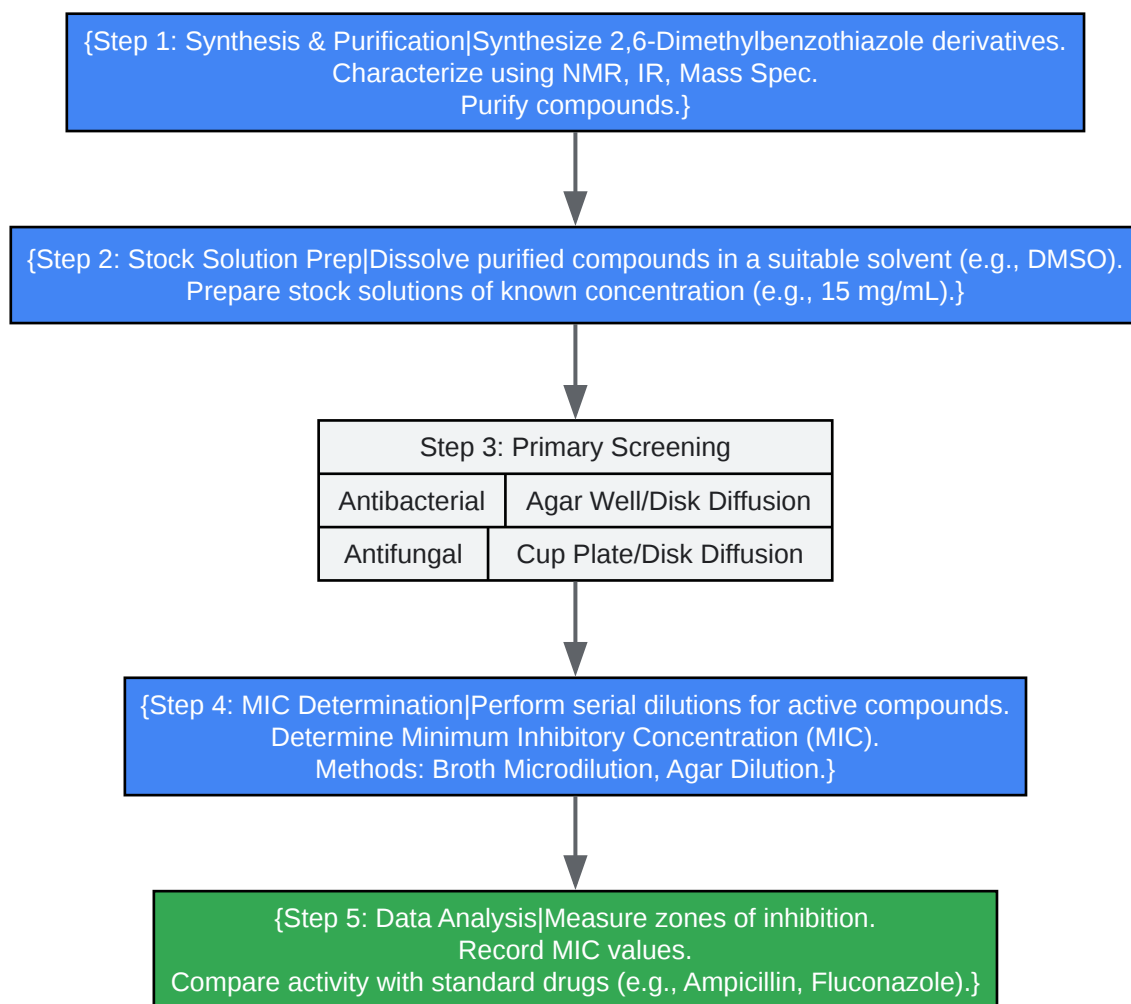
Fungal Ergosterol Biosynthesis Inhibition

Experimental Protocols

The following protocols outline standard methodologies for assessing the antimicrobial and antifungal properties of **2,6-Dimethylbenzothiazole** derivatives.

General Experimental Workflow

The screening process for novel antimicrobial agents follows a logical progression from initial synthesis to the determination of specific activity metrics like MIC.



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Antimicrobial Screening Workflow

Protocol: Agar Well Diffusion Assay

This method is used for the preliminary screening of antibacterial activity.[3]

Materials:

- Nutrient Agar Medium
- Sterile Petri dishes
- Bacterial cultures (e.g., *S. aureus*, *E. coli*) adjusted to 0.5 McFarland standard
- Test compound solutions (e.g., 15 mg/mL in DMSO)

- Standard antibiotic solution (e.g., Ampicillin)
- Solvent control (e.g., sterile DMSO)
- Sterile cotton swabs
- Sterile borer (6 mm diameter)
- Micropipette and sterile tips
- Incubator (37°C)

Procedure:

- **Media Preparation:** Prepare and sterilize nutrient agar according to the manufacturer's instructions. Pour approximately 20-25 mL of the molten agar into sterile Petri dishes and allow it to solidify at room temperature.
- **Inoculation:** Dip a sterile cotton swab into the standardized bacterial suspension (0.5 McFarland, $\sim 1.5 \times 10^8$ CFU/mL). Swab the entire surface of the dried agar plate to ensure a uniform lawn of bacterial growth. Allow the plate to dry for about 15 minutes.
- **Well Preparation:** Use a sterile 6 mm borer to punch uniform wells into the agar.
- **Compound Application:** Carefully add 100 μ L of the test compound solution into a designated well. Similarly, add the standard antibiotic and solvent control into separate wells on the same plate.
- **Incubation:** Place the plates in an incubator at 37°C for 24 hours.
- **Data Collection:** After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm). The experiment should be performed in triplicate to ensure reproducibility.[3]

Protocol: Broth Microdilution for MIC Determination

This method is a quantitative technique to determine the Minimum Inhibitory Concentration (MIC).[6]

Materials:

- 96-well microtiter plates
- Bacterial or fungal culture adjusted to the appropriate concentration
- Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
- Test compound stock solution
- Standard drug stock solution
- Multichannel pipette
- Plate reader (optional, for turbidity measurement)

Procedure:

- Plate Setup: Add 100 μ L of sterile broth to all wells of a 96-well plate.
- Serial Dilution: Add 100 μ L of the test compound stock solution to the first well of a row. Mix thoroughly and transfer 100 μ L to the second well. Repeat this two-fold serial dilution across the row, discarding the final 100 μ L from the last well. This creates a range of decreasing concentrations.
- Control Wells: Prepare a positive control (broth + inoculum, no compound) and a negative control (broth only).
- Inoculation: Add the standardized microbial inoculum to each well (except the negative control) to achieve a final concentration of $\sim 5 \times 10^5$ CFU/mL.
- Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
- MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[3] The result can be assessed visually or by using a plate reader.

Protocol: Antifungal Tube Dilution Method (Turbidimetric)

This method is used to evaluate antifungal activity by measuring the inhibition of fungal growth in a liquid medium.^[10]

Materials:

- Sterile test tubes
- Sabouraud Dextrose Broth (or other suitable fungal growth medium)
- Fungal culture (e.g., *C. albicans*)
- Test compound solutions
- Standard antifungal drug (e.g., Griseofulvin)
- Spectrophotometer

Procedure:

- Preparation: Prepare serial dilutions of the test compounds and standard drug in separate sets of test tubes containing a fixed volume of sterile broth.
- Inoculation: Inoculate each tube with a standardized suspension of the fungal culture. Include a growth control tube (broth + inoculum) and a sterility control tube (broth only).
- Incubation: Incubate all tubes under appropriate conditions (e.g., 28°C for 48-72 hours).
- Turbidity Measurement: After incubation, measure the turbidity (optical density) of each tube using a spectrophotometer at a suitable wavelength (e.g., 600 nm).
- Analysis: Compare the turbidity of the test compound tubes with the growth control. The percentage of growth inhibition can be calculated, and the MIC can be determined as the lowest concentration showing significant inhibition of growth.^[10]

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